molecular formula C10H15NO3S B2747177 3-[(2-Methoxyethanesulfonyl)methyl]aniline CAS No. 1154018-38-8

3-[(2-Methoxyethanesulfonyl)methyl]aniline

Cat. No.: B2747177
CAS No.: 1154018-38-8
M. Wt: 229.29
InChI Key: MGDVOAHFNAOFMC-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethanesulfonyl)methyl]aniline is an organic compound that features a sulfonyl group attached to an aniline ring through a methoxyethane linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethanesulfonyl)methyl]aniline typically involves the reaction of 3-nitrobenzyl chloride with 2-methoxyethanesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethanesulfonyl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyethanesulfonyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethanesulfonyl)methyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methoxyethanesulfonyl)methyl]aniline is unique due to the presence of both an aniline and a sulfonyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxyethylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-5-6-15(12,13)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDVOAHFNAOFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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